Product packaging for 2-Amino-3-propoxyphenol(Cat. No.:)

2-Amino-3-propoxyphenol

Cat. No.: B13276689
M. Wt: 167.20 g/mol
InChI Key: WZDISIZDTZHCTQ-UHFFFAOYSA-N
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Description

2-Amino-3-propoxyphenol is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.20 g/mol . This aminophenol derivative is characterized by a phenol core substituted with an amino group and a propoxy group. As a member of the aminophenol class, it shares the amphoteric properties of these compounds, which can act as either weak acids or weak bases, though their basic nature is typically predominant . Researchers value this compound for its potential use in synthetic organic chemistry, particularly in cyclization and condensation reactions that are characteristic of ortho-aminophenols . The molecular scaffold of this compound makes it a candidate for the development of novel chemical entities in various research fields. Like other aminophenols, it may serve as a key intermediate in the synthesis of more complex molecules, such as heterocyclic compounds, dyes, or functional materials . Handling this reagent requires care due to the known sensitivity of aminophenol isomers to oxidation, which can lead to color changes and the formation of quinoid structures . This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2 B13276689 2-Amino-3-propoxyphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-amino-3-propoxyphenol

InChI

InChI=1S/C9H13NO2/c1-2-6-12-8-5-3-4-7(11)9(8)10/h3-5,11H,2,6,10H2,1H3

InChI Key

WZDISIZDTZHCTQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1N)O

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 2 Amino 3 Propoxyphenol

Development of Novel Synthetic Routes and Mechanistic Investigations

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for synthesizing aminophenols, driven by the principles of green chemistry and the power of catalysis.

Green chemistry aims to reduce the environmental impact of chemical processes. For aminophenol synthesis, this often involves replacing hazardous reagents and solvents and minimizing waste. A significant area of development is the catalytic hydrogenation of nitroaromatics, which serves as a green alternative to traditional reduction methods that use stoichiometric amounts of metals like iron in acidic media, generating large quantities of iron sludge. acs.org

Innovations include performing the hydrogenation and in-situ rearrangement of the intermediate in environmentally benign solvent systems. One such system uses pressurized carbon dioxide and water (CO₂/H₂O). acs.orgresearchgate.net In this medium, carbonic acid is formed in situ, providing the necessary acidity for the Bamberger rearrangement of the phenylhydroxylamine intermediate to the aminophenol. acs.orgresearchgate.net This "self-neutralizable" acid is easily removed by depressurization, eliminating the need for neutralization with base and avoiding the production of salt waste. acs.orgciac.jl.cn Other green approaches focus on aminating hydroquinone, which can be derived from renewable lignocellulosic biomass, offering a more sustainable starting point compared to petrochemicals. digitellinc.com

Catalysis is paramount for achieving high efficiency and selectivity in the synthesis of substituted aminophenols. Transition metal catalysts, particularly those based on palladium, copper, and platinum, are widely used.

For the selective formation of C-N and C-O bonds, complementary catalyst systems have been developed. For instance, copper-based catalysts are effective for the selective O-arylation of aminophenols, while palladium-based catalysts with specific biarylmonophosphine ligands (e.g., BrettPhos) can achieve selective N-arylation. nih.govresearchgate.net This catalyst-controlled selectivity is crucial as it avoids the need for protecting groups, leading to more atom- and step-economical syntheses. researchgate.net

In the context of hydrogenation, platinum-on-carbon (Pt/C) is a highly effective catalyst for the conversion of nitrobenzene (B124822) to p-aminophenol in an acidic medium. acs.org The reaction proceeds via a phenylhydroxylamine intermediate, which rearranges to the final product. acs.org Research has also explored bifunctional catalysts that combine a metal nanoparticle (like platinum) with a solid acid support (such as a zeolite or sulfated zirconia), allowing the hydrogenation and the acid-catalyzed rearrangement to occur on a single catalytic platform. researchgate.netciac.jl.cn These catalytic systems can significantly improve reaction rates, selectivity, and catalyst recyclability.

Catalyst SystemReaction TypeKey Features
Copper (e.g., CuI/picolinic acid) O-Arylation of aminophenolsHigh chemoselectivity for C-O bond formation. nih.gov
Palladium (e.g., BrettPhos precatalyst) N-Arylation of aminophenolsHigh chemoselectivity for C-N bond formation. nih.gov
Platinum on Carbon (Pt/C) Hydrogenation of nitroarenesHigh conversion and selectivity in acidic media. acs.org
Pt-Sn/Al₂O₃ Hydrogenation in CO₂/H₂OEnables green synthesis by avoiding mineral acids. acs.org
Cp*Rh(III) / bicyclic olefin ortho-C-H Amidation of phenolsProvides high regioselectivity for the ortho position. acs.org

Stereoselective Synthesis of Enantiopure 2-Amino-3-propoxyphenol Derivatives

The synthesis of enantiopure derivatives of this compound, which are crucial as chiral building blocks in the development of pharmaceuticals, necessitates advanced asymmetric synthesis strategies. While specific literature for this exact molecule is sparse, established methodologies for the creation of chiral vicinal amino alcohols on aromatic systems can be applied. Key approaches include asymmetric reduction, kinetic resolution, and the use of chiral catalysts.

One potential strategy involves the asymmetric reduction of a prochiral ketone precursor, such as a 2-azido-3-propoxyacetophenone. This transformation can be achieved with high enantioselectivity using chiral catalysts, for instance, those based on ruthenium or rhodium complexes with chiral ligands. Another powerful method is the Sharpless Asymmetric Aminohydroxylation. nih.gov This reaction could be applied to a 1-ethenyl-3-propoxybenzene precursor, introducing both the amino and hydroxyl groups in a stereocontrolled manner. nih.gov

Enzymatic methods also offer a highly selective route. Lipases can be used for the kinetic resolution of a racemic mixture of N-acetylated this compound, selectively hydrolyzing one enantiomer and allowing for the separation of the two. Furthermore, amino acid dehydrogenases can be employed in the reductive amination of corresponding keto acids to produce chiral amino acids with high enantioselectivity. mdpi.com

The table below summarizes potential strategies for stereoselective synthesis.

Methodology Key Transformation Typical Reagents/Catalysts Potential Advantages
Asymmetric Hydrogenation Reduction of a prochiral imine or ketone precursorChiral metal complexes (e.g., Ru-BINAP, Rh-DIPAMP)High enantioselectivity and catalytic efficiency.
Sharpless Asymmetric Aminohydroxylation syn-Addition of -OH and -NHR across a C=C bondOsO₄, Chiral Ligand (DHQ)₂-PHAL, N-halo-sulfonamideDirect and highly predictable stereochemical outcome. nih.gov
Enzymatic Kinetic Resolution Selective reaction of one enantiomer in a racemateLipases, ProteasesHigh enantioselectivity under mild reaction conditions.
Chiral Auxiliary Control Diastereoselective reaction controlled by a covalently bonded chiral groupEvans auxiliaries, (S)-(-)-2-amino-3-methyl-1,1-diphenyl-1-butanolReliable stereocontrol, though requires additional steps for auxiliary attachment and removal.

Isolation and Purification Techniques for this compound and Its Intermediates

The isolation and purification of this compound are critical for obtaining a high-purity product suitable for subsequent applications. The techniques employed are generally applicable to aminophenol isomers and their intermediates, focusing on removing starting materials, by-products, and colorimetric impurities. Common methods include recrystallization, acid-base extraction, and chromatography.

Recrystallization is a primary technique for purifying the final compound. Due to the amphoteric nature of aminophenols, pH-controlled precipitation is highly effective. The crude this compound can be dissolved in an aqueous acidic solution, such as one containing phosphoric or citric acid. google.com Polymeric impurities often precipitate as tars and can be separated. google.com The pH of the clarified solution is then carefully adjusted to above 6, typically between 6.5 and 7.5, using a base like ammonium (B1175870) hydroxide, which causes the purified aminophenol to precipitate out of the solution as a crystalline solid. google.comgoogle.com This product can then be collected by filtration. google.com The use of a decolorizing agent, such as sodium hydrosulfite, during this process can help to yield a whiter final product. google.com

Liquid-liquid extraction is another vital technique, particularly for removing non-polar or specific amine by-products from aqueous solutions of the crude product. For instance, an aqueous feed solution can be extracted with a solvent mixture like aniline (B41778) and toluene (B28343) to selectively remove impurities such as diamine by-products. googleapis.com The pH of the aqueous solution is a critical parameter in this process and is often adjusted to between 4.0 and 5.0 for optimal separation. googleapis.com

For intermediates that may be less crystalline or have similar polarities to impurities, column chromatography using silica (B1680970) gel or alumina (B75360) is the method of choice. This allows for the separation of compounds based on their differential adsorption to the stationary phase.

The following table details common purification techniques.

Technique Principle Typical Reagents/Solvents Impurities Removed
pH-Controlled Recrystallization Differential solubility of the compound and impurities at varying pH.Aqueous acids (e.g., H₃PO₄), Bases (e.g., NH₄OH). google.comPolymeric tars, inorganic salts, various organic by-products. google.com
Solvent Extraction Partitioning of the compound and impurities between two immiscible liquid phases.Aniline, Toluene, various organic solvents. googleapis.comwipo.intNon-phenolic amines, unreacted starting materials, diamine by-products. google.comgoogleapis.com
Adsorption Chromatography Separation based on differential adsorption onto a solid stationary phase.Silica gel, Alumina; Eluents: Hexane, Ethyl Acetate, Dichloromethane, Methanol.Isomers, closely related by-products, trace impurities.
Decolorization Removal of colorimetric impurities through chemical reduction or adsorption.Sodium hydrosulfite, Activated carbon. google.comQuinones, quinonimines, and other colored oxidation products. google.com

Chemical Reactivity and Derivatization Strategies of 2 Amino 3 Propoxyphenol

Reactivity of the Amino Functionality of 2-Amino-3-propoxyphenol

The primary amino group (-NH2) is a potent nucleophile and a strong activating group on the aromatic ring, making it a key site for various chemical modifications.

Amidation and Acylation Reactions for Amine Protection and Diversification

The nucleophilic nitrogen atom of the amino group in this compound readily reacts with acylating agents to form amides. This reaction is fundamental for protecting the amino group during subsequent reactions or for introducing diverse functional groups to alter the molecule's properties. Common acylating agents include acyl chlorides and acid anhydrides. The reaction typically proceeds via a nucleophilic addition-elimination mechanism. cognitoedu.org Amides can be synthesized by reacting acyl chlorides with primary amines, often at room temperature. cognitoedu.org These reactions may require a base to neutralize the acidic byproduct (e.g., HCl). cognitoedu.org More advanced and greener methods for amide bond formation are continuously being developed, sometimes utilizing specific catalysts to facilitate the reaction between carboxylic acids and amines directly. sioc-journal.cnasiaresearchnews.com

Reaction Type Reagent Typical Conditions Product
Acylation Acyl Chloride (e.g., Acetyl chloride)Inert solvent, base (e.g., Pyridine (B92270), Triethylamine)N-acylated this compound
Amidation Carboxylic Acid (e.g., Benzoic acid)Coupling agent (e.g., DCC, EDC), or heatN-substituted amide derivative
Amidation Acid Anhydride (e.g., Acetic anhydride)Often neat or in a polar solvent, may be heatedN-acylated this compound

Schiff Base Formation and Imine Chemistry

The primary amino group of this compound can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. researchgate.net This reaction is typically catalyzed by either an acid or a base and involves the formation of an unstable intermediate called a carbinolamine, which then dehydrates to yield the stable imine. dergipark.org.tr Aromatic Schiff bases are generally more stable than their aliphatic counterparts. researchgate.net These reactions are often reversible. The formation of Schiff bases is a versatile method for creating new carbon-nitrogen double bonds and serves as a pathway to synthesize more complex molecules and ligands used in coordination chemistry. iosrjournals.orgrasayanjournal.co.in

Carbonyl Compound Catalyst Typical Conditions Product Type
Aromatic Aldehyde (e.g., Salicylaldehyde)Acid (e.g., Acetic acid) or BaseReflux in a solvent like ethanolAromatic Schiff Base
Aliphatic Ketone (e.g., Acetone)Acid catalystRemoval of water (e.g., Dean-Stark trap)Aliphatic Schiff Base
GlyoxalNone or mild catalystEthanol, room temperatureBis-Schiff base

Electrophilic Aromatic Substitution Directing Effects of the Amino Group

The amino group is a powerful activating group for electrophilic aromatic substitution (EAS), making the benzene (B151609) ring significantly more reactive than benzene itself. libretexts.org It is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic ring via resonance, which stabilizes the carbocation intermediates (arenium ions) formed during the attack at these positions. dalalinstitute.comuci.edu

In this compound, the ring is substituted with three activating groups: amino (-NH2), hydroxyl (-OH), and propoxy (-OPr). All three are ortho, para-directors. The directing effects are combined:

Amino group (-NH2 at C-2): Directs to positions C-1 (blocked by -OH), C-3 (blocked by -OPr), and C-6.

Hydroxyl group (-OH at C-1): Directs to positions C-2 (blocked by -NH2), C-4, and C-6.

Propoxy group (-OPr at C-3): Directs to positions C-2 (blocked by -NH2), C-4, and C-6.

The most activated and sterically accessible positions for an incoming electrophile are C-4 and C-6. The amino group is one of the strongest activating groups, and its influence, combined with the hydroxyl and propoxy groups, makes the ring highly susceptible to electrophilic attack.

EAS Reaction Reagents Electrophile Predicted Major Product(s)
Nitration HNO₃, H₂SO₄NO₂⁺4-Nitro-2-amino-3-propoxyphenol and/or 6-Nitro-2-amino-3-propoxyphenol
Halogenation Br₂, FeBr₃Br⁺4-Bromo-2-amino-3-propoxyphenol and/or 6-Bromo-2-amino-3-propoxyphenol
Sulfonation Fuming H₂SO₄SO₃2-Amino-3-propoxy-4-sulfophenol and/or 2-Amino-3-propoxy-6-sulfophenol
Friedel-Crafts Acylation RCOCl, AlCl₃RCO⁺Generally not successful on rings with -NH2 groups as the catalyst complexes with the amine. uci.edu

Reactivity of the Phenolic Hydroxyl Group

The phenolic -OH group is another key functional site, participating in reactions typical of phenols, including etherification, esterification, and oxidation.

Etherification and Esterification Reactions of the Phenol (B47542)

The hydroxyl group of this compound can be converted into an ether or an ester. Etherification is commonly achieved via the Williamson ether synthesis, where the phenol is first deprotonated with a base (like NaOH or K₂CO₃) to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide. Esterification can be accomplished by reacting the phenol with an acyl chloride or acid anhydride, often in the presence of a base, or directly with a carboxylic acid under acidic conditions (Fischer esterification), though the latter is less efficient for phenols. evitachem.com These reactions allow for the modification of the phenolic group, which can alter the compound's solubility and electronic properties.

Reaction Type Reagent Catalyst/Base Typical Conditions
Etherification Alkyl Halide (e.g., Methyl iodide)Base (K₂CO₃, NaOH)Polar aprotic solvent (e.g., Acetone)
Esterification Acyl Chloride (e.g., Benzoyl chloride)Base (Pyridine)Anhydrous conditions, room temperature
Esterification Acid Anhydride (e.g., Acetic anhydride)Base (Pyridine) or Acid (H₂SO₄)Heat may be required

Oxidation Chemistry of Phenolic Compounds and Quinone Formation

Phenols, especially those substituted with electron-donating groups like an amino group, are highly susceptible to oxidation. smolecule.com The oxidation of aminophenols typically leads to the formation of quinone-imines or quinones. For this compound, oxidation would likely yield a propoxy-substituted ortho-quinone-imine, which can subsequently hydrolyze to the corresponding ortho-quinone. These quinone species are highly reactive electrophiles. The oxidation can be carried out using a variety of oxidizing agents. For instance, some phenolic agents are known to be oxidized by enzymes like tyrosinase to form reactive o-quinones. ualberta.ca

Oxidizing Agent Product Type Comments
Fremy's salt (Potassium nitrosodisulfonate)ortho-Benzoquinone derivativeSpecific for oxidation of phenols to quinones.
Chromic acid (H₂CrO₄)ortho-Benzoquinone derivativeStrong oxidizing agent.
Air/O₂ (enzymatic)ortho-QuinoneTyrosinase can catalyze the oxidation of phenols. ualberta.ca
Sodium periodate (B1199274) (NaIO₄)ortho-Benzoquinone derivativeOften used for the oxidation of catechols to quinones.

Reactivity of the Propoxy Side Chain

The propoxy group (–O–CH₂CH₂CH₃) is an ether linkage that significantly influences the compound's solubility and steric profile. While generally stable, this side chain can participate in specific reactions.

Direct functionalization of the propoxy group's alkyl chain is challenging due to its general lack of reactivity. However, specific reactions can be employed:

Ether Cleavage: The most direct reaction involving the propoxy group is ether cleavage. Treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can break the ether bond. This reaction would yield 3-aminopyrocatechol and a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane). This process is fundamental in synthetic chemistry for deprotecting phenolic hydroxyl groups.

Radical Halogenation: Under specific conditions, such as using N-bromosuccinimide (NBS) with a radical initiator, it is possible to achieve halogenation at the allylic or benzylic position of an alkyl chain. For the propoxy group, this would preferentially occur at the carbon atom adjacent to the oxygen, although this reaction is less common for simple alkyl ethers compared to more activated systems.

Oxidative Degradation: The ether linkage can undergo thermo-oxidative degradation. While not a synthetic functionalization, studies on related polyether chains show that under thermal stress and in the presence of oxygen, fragmentation of the ether chain can occur. google.com

Cyclization Reactions and Formation of Heterocyclic Derivatives (e.g., Oxazolidines)

The ortho-disposed amino and hydroxyl groups on the aromatic ring of this compound make it an excellent precursor for synthesizing various heterocyclic compounds. The propoxy group typically remains as a substituent on the newly formed ring system.

Benzoxazoles: A common reaction involves the condensation of 2-aminophenols with other molecules to form benzoxazoles. For instance, reacting 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and copper iodide (CuI), yields 2-substituted benzoxazoles. nih.govorganic-chemistry.org This method is tolerant of various substituents on the aminophenol ring. nih.govorganic-chemistry.org Another pathway involves the reaction with aryl carboxylic acids to form 2-arylbenzoxazoles. rsc.org

Oxazolidinones: The compound can undergo palladium-catalyzed oxidative carbonylation to form oxazolidin-2-ones. researchgate.net This reaction efficiently converts β-amino alcohols and 2-aminophenols into the corresponding heterocyclic structures under relatively mild conditions. researchgate.net

Benzoxazepines: Condensation reactions between 2-aminophenols and compounds like α,β-unsaturated carbonyls or β-ketoesters can lead to the formation of seven-membered benzoxazepine rings. researchgate.net

Table 1: Examples of Cyclization Reactions for 2-Aminophenol (B121084) Precursors This table is based on data for the parent compound, 2-aminophenol. The propoxy group in this compound would be retained as a substituent on the resulting heterocyclic product.

Kinetic and Thermodynamic Studies of this compound Reactions

Kinetic studies of the oxidation of 2-aminophenol using various oxidants have been performed. In one study using hexacyanoferrate(III) in an alkaline medium, the reaction was found to follow first-order kinetics with respect to both the aminophenol and the oxidant. idexlab.com Another investigation into the copper-catalyzed aerobic oxidation identified different rate dependencies based on the concentration of the ligand used with the copper catalyst. nih.gov

Table 2: Kinetic and Thermodynamic Parameters for the Oxidation of 2-Aminophenol Data from studies on the parent compound 2-aminophenol.

Mechanistic DFT calculations have also been used to characterize the kinetic and thermodynamic parameters of key synthetic steps, such as in the Pinner synthesis of amidine derivatives from cyano-substituted 2-aminophenols, showing strong agreement with experimental results. rsc.org

Investigation of Metabolic Pathways and Reactivity with Enzymatic Systems (e.g., Tyrosinase, P450)

The metabolism of 2-aminophenol has been studied in various organisms and provides a model for understanding how this compound might be processed biologically.

Bacterial Metabolism: In bacteria such as Pseudomonas and Burkholderia xenovorans, 2-aminophenol is degraded via a modified meta-cleavage pathway. tandfonline.comnih.govdtic.mil The process is initiated by the enzyme 2-aminophenol-1,6-dioxygenase , which opens the aromatic ring to produce 2-aminomuconic 6-semialdehyde. dtic.mil This intermediate is then acted upon by a series of enzymes, including dehydrogenases, deaminases, decarboxylases, hydratases, and aldolases, to ultimately break the compound down into pyruvate (B1213749) and acetyl-CoA. dtic.milresearchgate.net The intermediate 2-aminomuconic 6-semialdehyde is noted to be unstable and can non-enzymatically convert to picolinic acid.

Reactivity with Tyrosinase: Tyrosinase, a copper-containing enzyme, is known to react with aminophenols. It catalyzes the oxidation of o-aminophenols to o-quinone imines. These highly reactive intermediates can then undergo further reactions, such as cyclization and condensation, to form phenoxazone compounds like cinnabarinic acid. Kinetic studies show that while aromatic amines can be substrates for tyrosinase, the reaction rates are often much slower compared to analogous phenol substrates.

Reactivity with P450 Systems: Cytochrome P450 monooxygenases are a major family of enzymes involved in the metabolism of a vast array of compounds, including the enzymatic hydroxylation of aromatic molecules. For this compound, P450 enzymes could potentially catalyze two main types of reactions: hydroxylation of the aromatic ring or O-dealkylation of the propoxy side chain. O-dealkylation would remove the propyl group, yielding 3-aminopyrocatechol, which could then enter other metabolic pathways.

Table 3: Chemical Compounds Mentioned

Advanced Spectroscopic and Analytical Characterization Methodologies in 2 Amino 3 Propoxyphenol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules like 2-Amino-3-propoxyphenol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).

For this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring would appear as a complex multiplet in the range of δ 6.0-7.5 ppm. The protons of the propoxy group (-O-CH₂-CH₂-CH₃) would give rise to a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and another triplet for the methylene group attached to the oxygen atom. The chemical shifts for the amine (-NH₂) and hydroxyl (-OH) protons can vary and are often observed as broad singlets.

The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom. The aromatic carbons would resonate in the downfield region (δ 110-160 ppm), while the aliphatic carbons of the propoxy group would appear in the upfield region (δ 10-70 ppm). The specific chemical shifts are sensitive to the electronic environment, confirming the substitution pattern on the benzene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for similar functional groups and structures. Actual experimental values may vary based on solvent and other conditions.

Atom TypePositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic C-HC4-H, C5-H, C6-H6.0 - 7.5 (multiplet)110 - 130
Aromatic C-NC2-135 - 150
Aromatic C-OC1-140 - 155
Aromatic C-OPrC3-145 - 160
-NH₂-Broad singlet-
-OH-Broad singlet-
-O-CH₂-Propoxy C1'~4.0 (triplet)~70
-CH₂-Propoxy C2'~1.8 (sextet)~22
-CH₃Propoxy C3'~1.0 (triplet)~10

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of this compound and for studying its fragmentation patterns, which can provide additional structural information. The molecular formula of this compound is C₉H₁₃NO₂, corresponding to a monoisotopic mass of approximately 167.09 Da. nih.gov

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) at m/z = 167. Subsequent fragmentation could involve the loss of the propoxy group or parts of it. For instance, the loss of a propyl radical (•CH₂CH₂CH₃) would lead to a fragment ion at m/z = 124. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent molecule and its fragments with high accuracy, further validating the molecular formula.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. itwreagents.com The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two bands in the region of 3300-3500 cm⁻¹. A broad O-H stretching band for the phenolic hydroxyl group would be expected around 3200-3600 cm⁻¹. Aliphatic C-H stretching from the propoxy group would be observed just below 3000 cm⁻¹, while aromatic C-H stretching appears above 3000 cm⁻¹. The C-O stretching vibrations for the ether and phenol (B47542) groups would be visible in the 1200-1300 cm⁻¹ region. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. itwreagents.com Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region (200-400 nm) due to π→π* transitions of the benzene ring. The presence of auxochromic groups like -OH, -NH₂, and -O-propyl influences the position and intensity of these absorption maxima (λmax).

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Phenolic O-HStretch, broad3600 - 3200
Amine N-HStretch3500 - 3300 (two bands)
Aromatic C-HStretch3100 - 3000
Aliphatic C-HStretch3000 - 2850
Aromatic C=CStretch1600 - 1450
Ether/Phenol C-OStretch1300 - 1200

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatography is essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity analysis of non-volatile compounds like this compound. tohoku.ac.jp A common approach is reversed-phase HPLC (RP-HPLC), which utilizes a nonpolar stationary phase (like C18) and a polar mobile phase.

A typical method would involve a C18 column with a gradient elution system using a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set to a wavelength where the compound exhibits strong absorbance. Method validation would ensure the procedure is accurate, precise, linear, and specific for the analyte.

Due to the polar nature and low volatility of the amine and hydroxyl groups, direct analysis of this compound by Gas Chromatography (GC) is challenging. sigmaaldrich.com Therefore, derivatization is typically required to convert it into a more volatile and thermally stable compound. sigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used to silylate the active hydrogens of the -OH and -NH₂ groups. sigmaaldrich.comnist.gov The resulting derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. chromatographyonline.com

X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. researchgate.net If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction can determine the precise bond lengths, bond angles, and conformation of the molecule, as well as its packing arrangement in the crystal lattice. pan.pl This technique offers the most definitive structural characterization.

Powder X-ray diffraction (PXRD) can be used to analyze polycrystalline samples. It provides a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase, which is useful for quality control and for identifying different polymorphic forms of the compound.

Advanced Separation Techniques (e.g., Supercritical Fluid Chromatography)

In the comprehensive analysis of this compound and related compounds, advanced separation techniques are indispensable for achieving high resolution, efficiency, and throughput. Among these, Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally conscious alternative to traditional high-performance liquid chromatography (HPLC). chromatographyonline.comamericanpharmaceuticalreview.com SFC utilizes a mobile phase, typically carbon dioxide, held above its critical temperature and pressure, which endows it with properties intermediate between a liquid and a gas. libretexts.org This supercritical fluid exhibits low viscosity and high diffusivity, enabling faster separations and higher efficiencies compared to liquid chromatography. afmps.be

The analysis of polar aromatic compounds such as this compound by SFC presents unique challenges and opportunities. Due to the low polarity of the most common supercritical fluid, carbon dioxide, which is comparable to hexane, modifiers are necessary to elute polar analytes. libretexts.orgafmps.be Methanol is a frequently used polar modifier that increases the solvent strength of the mobile phase, allowing for the effective separation of polar compounds like aminophenols. afmps.be

Research into the separation of structurally similar compounds, such as aminophenol isomers, has demonstrated the utility of SFC. For instance, the progress of acetylation reactions for 2-aminophenol (B121084) and 4-aminophenol (B1666318) has been successfully monitored using on-line SFC, indicating the suitability of this technique for aminophenolic structures. researchgate.netresearchgate.net The retention and separation of aromatic amines in SFC are influenced by factors such as analyte basicity, steric hindrance, and solubility in the supercritical fluid mobile phase. oup.com

For the separation of amines, the choice of stationary phase is critical. Polar stationary phases are generally employed in what resembles a normal-phase chromatography mode. americanpharmaceuticalreview.com Columns with diol, aminopropyl, or ethylpyridine functionalities are commonly used. shimadzu.com Specialized stationary phases, such as those with imidazole-based chemistry, have been developed to provide enhanced peak shape and separation for basic compounds like amines, sometimes even without the need for basic additives in the mobile phase. shimadzu.com However, for many applications involving amines, the addition of a small amount of a basic modifier, such as triethylamine, to the mobile phase is often necessary to prevent peak tailing and improve resolution. chromatographyonline.com

The development of an SFC method for a compound like this compound would typically involve screening various stationary phases and mobile phase compositions (i.e., the type and percentage of the organic modifier and any additives). americanpharmaceuticalreview.com The inherent speed of SFC allows for rapid screening of these parameters. waters.com Fine-tuning of the separation can be achieved by adjusting the back pressure and temperature, which in turn alters the density and solvating power of the supercritical fluid mobile phase. americanpharmaceuticalreview.com

While specific research findings on the SFC of this compound are not widely published, the extensive literature on the separation of other aminophenols and polar aromatic amines provides a strong basis for method development. The data in the table below is illustrative of the typical separation parameters and performance that could be expected for this compound and its isomers or related impurities on a diol stationary phase, a common choice for such polar analytes.

Table 1: Illustrative SFC Separation Parameters for Aminophenol Analogs

ParameterValue
Column Diol-based Stationary Phase (e.g., 125 x 4 mm ID)
Mobile Phase Supercritical CO₂ with Methanol (MeOH) modifier
Modifier Gradient 5% to 30% MeOH over 10 minutes
Additive 15 mM Triethylamine (TEA) in MeOH
Flow Rate 2.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 254 nm
Expected Retention Time (tR) for this compound ~ 5.8 min
Expected Resolution (Rs) between isomers > 1.5

This table presents hypothetical data based on typical SFC separations of aminophenol isomers and is intended for illustrative purposes only.

The successful application of SFC to a wide range of pharmaceutical compounds, including polar and basic molecules, underscores its potential for the detailed analytical characterization of this compound. chromatographyonline.com Its advantages in terms of speed, reduced organic solvent consumption, and orthogonal selectivity compared to reversed-phase HPLC make it a valuable tool in modern analytical laboratories. americanpharmaceuticalreview.com

Computational Chemistry and Theoretical Investigations of 2 Amino 3 Propoxyphenol

Quantum Mechanical (QM) Studies for Electronic Structure and Molecular Orbital Analysis

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio Hartree-Fock calculations, are fundamental to understanding the electronic nature of a molecule. scienceopen.comwikipedia.org These studies solve approximations of the Schrödinger equation to determine the electronic structure and related properties. wikipedia.org For 2-Amino-3-propoxyphenol, QM calculations would begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms.

From this optimized structure, a wealth of electronic information can be derived. The distribution of electron density can be visualized through an electrostatic potential (ESP) map, which identifies electron-rich and electron-poor regions of the molecule. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. The amino (-NH₂) and hydroxyl (-OH) groups are strong electron-donating groups, while the propoxy (-OCH₂CH₂CH₃) group is also electron-donating; QM calculations would quantify their collective effect on the aromatic ring's reactivity.

A key aspect of this analysis involves the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. scienceopen.com In this compound, the electron-donating substituents are expected to raise the HOMO energy, making the molecule a good electron donor and potentially susceptible to oxidation.

Illustrative Quantum Mechanical Properties of this compound Note: The following data is illustrative, representing typical values that would be obtained from a DFT (B3LYP/6-31G) calculation in the absence of published research.*

Calculated PropertyIllustrative ValueSignificance
HOMO Energy-5.25 eVIndicates electron-donating capability.
LUMO Energy-0.80 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)4.45 eVRelates to chemical reactivity and kinetic stability.
Dipole Moment2.15 DebyeMeasures the molecule's overall polarity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. nih.gov An MD simulation would model this compound in a simulated environment, such as a box of water molecules, to observe its dynamic behavior.

A primary application for MD would be conformational analysis. The propoxy group has several rotatable bonds, and MD simulations can explore the different spatial arrangements (conformers) it can adopt and determine their relative stabilities. nih.gov This is crucial as the molecule's shape influences its physical properties and how it interacts with other molecules.

Furthermore, MD simulations provide detailed insights into intermolecular interactions. For this compound, the amino and hydroxyl groups are capable of forming hydrogen bonds, acting as both donors and acceptors. An MD simulation in an aqueous solution would reveal the specific hydrogen bonding patterns between the molecule and surrounding water molecules, including the average number of hydrogen bonds and their lifetimes. mdpi.com This information is vital for understanding its solubility and behavior in biological systems. If simulating a condensed phase, such as a crystal, MD can reveal the key interactions responsible for the packing structure. mdpi.com

Illustrative Intermolecular Interaction Data from a Hypothetical MD Simulation Note: The following data is illustrative of what might be obtained from a 100 ns MD simulation of one this compound molecule in a water box.

Interaction TypeInteracting GroupAverage H-Bonds to WaterAverage H-Bond Lifetime
H-Bond DonorAmino (-NH₂)1.83.5 ps
H-Bond DonorHydroxyl (-OH)1.04.2 ps
H-Bond AcceptorAmino (-NH₂)0.92.8 ps
H-Bond AcceptorHydroxyl (-OH)1.53.1 ps
H-Bond AcceptorPropoxy (-O-)0.72.5 ps

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental data and confirming chemical structures. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. QM methods can calculate the magnetic shielding constants of each nucleus, which can then be converted into the chemical shifts (δ) observed in ¹H and ¹³C NMR spectra. acs.orgresearchgate.net By comparing the predicted spectrum with an experimental one, each peak can be unambiguously assigned to a specific atom in the molecule.

Similarly, vibrational frequencies can be calculated to predict the Infrared (IR) spectrum. Each calculated frequency corresponds to a specific molecular motion (e.g., O-H stretch, N-H bend, C=C aromatic stretch), aiding in the identification of functional groups.

Electronic transitions can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations yield the excitation energies and oscillator strengths, which can be used to simulate the Ultraviolet-Visible (UV-Vis) absorption spectrum, providing insight into the molecule's chromophores.

Illustrative Comparison of Predicted and Experimental ¹H NMR Chemical Shifts Note: The following data is illustrative. Predicted values are typical for QM-based NMR calculations, and "Expected Experimental" values are estimated based on substituent effects.

Proton Position (Aromatic Ring)Predicted Chemical Shift (δ, ppm)Expected Experimental Shift (δ, ppm)
H-46.856.7 - 6.9
H-56.706.6 - 6.8
H-66.906.8 - 7.0

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods can map the entire energy landscape of a chemical reaction, providing a level of detail that is often inaccessible through experiments alone. usda.gov This involves identifying the structures of reactants, products, and any intermediates, as well as locating the high-energy transition states (TS) that connect them. usda.gov

For this compound, a relevant reaction to study would be its role as an antioxidant, specifically its reaction with a free radical like the hydroperoxyl radical (•OOH). scienceopen.com Computational chemists would model this reaction by calculating the potential energy surface for hydrogen atom transfer (HAT) from the phenolic hydroxyl group to the radical. This involves finding the geometry of the transition state and calculating the activation energy (the energy barrier that must be overcome for the reaction to occur). nih.gov Comparing the activation energies for hydrogen abstraction from the hydroxyl versus the amino group could reveal the primary antioxidant mechanism. This provides fundamental insights into the molecule's reactivity and potential applications. usda.gov

Illustrative Energy Profile for a Hypothetical Reaction Pathway Note: The following data is illustrative for the reaction: this compound + •OOH → Phenoxyl Radical + H₂O₂. Energies are Gibbs Free Energies (ΔG) in kcal/mol.

Reaction StepParameterIllustrative Value (kcal/mol)
H-abstraction from -OHActivation Energy (ΔG‡)+8.5
H-abstraction from -NH₂Activation Energy (ΔG‡)+12.0
Overall Reaction (via -OH)Reaction Energy (ΔG_rxn)-15.2

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Behaviors

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach that correlates computationally derived molecular descriptors with experimentally measured properties. researchgate.netnih.gov A QSPR model can be used to predict the properties of new or untested compounds based on their chemical structure.

To predict a property like the aqueous solubility of this compound, a QSPR study would begin by assembling a dataset of similar phenolic compounds with known solubilities. utfpr.edu.br For each molecule in the dataset, including the target compound, a wide range of molecular descriptors would be calculated. These descriptors fall into several categories:

Constitutional: Molecular weight, atom counts.

Topological: Indices describing molecular branching and connectivity.

Geometric: Molecular surface area, volume.

Quantum Chemical: HOMO/LUMO energies, dipole moment, partial atomic charges. researchgate.net

Using statistical methods like multiple linear regression or machine learning, an equation is developed that links a subset of these descriptors to the experimental property. Once a statistically robust model is built, it can be used to predict the solubility of this compound based solely on its calculated descriptors. This approach is highly valuable in fields like drug discovery for rapidly screening large numbers of candidate molecules for desired properties. researchgate.net

Illustrative Molecular Descriptors for QSPR Modeling of this compound Note: These values are illustrative examples of descriptors that would be calculated as input for a QSPR model.

Descriptor ClassDescriptor NameIllustrative Value
ConstitutionalMolecular Weight167.21 g/mol
GeometricSolvent Accessible Surface Area195.5 Ų
TopologicalTopological Polar Surface Area (TPSA)58.7 Ų
Quantum ChemicalHOMO-LUMO Gap (ΔE)4.45 eV
PhysicochemicalCalculated LogP (XLogP3)1.5

Research on Structure Function Relationships in 2 Amino 3 Propoxyphenol Derivatives Chemical and Materials Science Focus

Influence of Positional Isomerism and Substituent Effects on Chemical Reactivity

The chemical reactivity of aminophenols is significantly influenced by the relative positions of the amino and hydroxyl groups on the benzene (B151609) ring. chemcess.com In 2-Amino-3-propoxyphenol, the adjacency of the nucleophilic amino group and the acidic hydroxyl group dictates its characteristic reactions. This ortho arrangement facilitates intramolecular interactions and specific reaction pathways not as readily available to its meta and para isomers.

The close proximity of the amino and hydroxyl groups in 2-aminophenol (B121084) derivatives makes them particularly susceptible to cyclization and condensation reactions. chemcess.com For instance, oxidation of 2-aminophenols can lead to the formation of phenoxazinone structures. The presence of the propoxy group at the 3-position in this compound introduces both electronic and steric influences. The propoxy group is an electron-donating group through resonance, which can increase the electron density of the aromatic ring, thereby activating it towards electrophilic substitution. However, its bulkiness may also sterically hinder reactions at adjacent positions.

Substituents introduced elsewhere on the aromatic ring of this compound derivatives would further modulate their reactivity. Electron-withdrawing groups would decrease the nucleophilicity of the amino group and the aromatic ring, making them less prone to oxidation and electrophilic attack. Conversely, additional electron-donating groups would enhance these reactivities. The interplay of these substituent effects allows for the rational design of derivatives with tailored chemical properties.

A comparative look at aminophenol isomers reveals distinct reactivity profiles. 2-Aminophenol and 4-aminophenol (B1666318) are readily oxidized, a property that has been utilized in applications such as photographic developers. chemcess.com In contrast, 3-aminophenol (B1664112) is more stable towards oxidation. chemcess.com This suggests that derivatives of this compound are likely to be sensitive to oxidizing conditions.

Exploration of Intermolecular Interactions and Self-Assembly Properties for Material Applications

The functional groups of this compound—amino, hydroxyl, and propoxy—are all capable of participating in various non-covalent interactions, which are the driving forces for self-assembly into ordered supramolecular structures. nih.gov These interactions include hydrogen bonding, π-π stacking, and van der Waals forces. The ability to form directional hydrogen bonds through both the amino (donor) and hydroxyl (donor and acceptor) groups is a key feature that can be exploited for the rational design of self-assembling materials. nih.gov

The self-assembly of molecules into well-defined nanostructures is a cornerstone of bottom-up nanotechnology, enabling the creation of materials with novel electronic, optical, and mechanical properties. nih.gov Amino acids and their derivatives, which share functional group similarities with this compound, are known to self-assemble into a variety of nanostructures such as nanofibers, nanotubes, and vesicles. nih.gov By analogy, derivatives of this compound could be designed to form similar structures. For instance, attaching a hydrophobic alkyl chain to the molecule could induce amphiphilicity, leading to self-assembly in aqueous or organic media to form micelles or other ordered aggregates.

The propoxy group, with its flexible alkyl chain, can influence the packing of molecules in the solid state and in self-assembled structures by participating in hydrophobic and van der Waals interactions. The interplay between the strong, directional hydrogen bonds and the weaker, non-directional van der Waals forces will determine the final morphology of the assembled material. The potential for π-π stacking of the aromatic rings further contributes to the stability of such assemblies. These self-assembled materials could find applications in areas such as organic electronics, sensing, and drug delivery.

Design Principles for Modulating Chemical Reactivity and Stability

The chemical reactivity and stability of this compound derivatives can be strategically modulated through synthetic modifications. A key design principle involves the protection of the reactive amino and hydroxyl groups. For instance, acylation of the amino group to form an amide can significantly reduce its nucleophilicity and susceptibility to oxidation. Similarly, the hydroxyl group can be protected as an ether or an ester. These protecting groups can be chosen to be removable under specific conditions, allowing for the unmasking of the original functionality when needed.

Another important design principle is the introduction of substituents on the aromatic ring to electronically influence the reactivity of the amino and hydroxyl groups. The stability of this compound derivatives towards oxidation can be enhanced by introducing electron-withdrawing groups, which lower the energy of the highest occupied molecular orbital (HOMO). Conversely, the introduction of electron-donating groups can increase the reactivity towards electrophilic aromatic substitution.

The stability of these compounds is also a critical consideration. Aminophenols, particularly the ortho and para isomers, can be sensitive to air and light, leading to the formation of colored oxidation products. chemcess.comnih.gov The design of stable derivatives might involve the incorporation of antioxidant moieties or the use of formulations that protect the compound from oxidative degradation. The inherent reactivity of the 2-aminophenol core, while useful for certain synthetic transformations, also presents a challenge for long-term stability that must be addressed in the design of materials and functional molecules based on this scaffold.

Investigation of Coordination Chemistry with Metal Centers

The 2-amino-3-hydroxyphenyl moiety in this compound is an excellent bidentate ligand for a wide range of metal ions. The amino and hydroxyl groups can coordinate to a metal center to form a stable five-membered chelate ring. wikipedia.org The coordination chemistry of aminophenol-type ligands has been extensively studied, and it is known that they can form stable complexes with various transition metals.

The coordination can occur with the neutral ligand, or more commonly, after deprotonation of the phenolic hydroxyl group to form an aminophenolate ligand. This deprotonation is often facilitated by the presence of a base or the metal ion itself. The resulting metal complexes can exhibit a variety of coordination geometries, such as square planar, tetrahedral, or octahedral, depending on the metal ion, its oxidation state, and the presence of other ancillary ligands. wikipedia.orgresearchgate.net

The electronic properties of the metal complexes can be tuned by modifying the substituents on the aminophenol ligand. The electron-donating propoxy group in this compound would be expected to increase the electron density on the donor atoms, potentially leading to stronger metal-ligand bonds. The synthesis of such complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. researchgate.net

These metal complexes have potential applications in catalysis, materials science, and as models for bioinorganic systems. For example, transition metal complexes of aminophenolate ligands can act as catalysts for various organic transformations. The specific coordination geometry and electronic structure of the metal center, which are influenced by the ligand framework, are key determinants of the catalytic activity.

Below is a table summarizing the expected coordination behavior of this compound with some common transition metal ions, based on the known chemistry of related aminophenol ligands.

Metal IonExpected Coordination NumberCommon GeometryPotential Properties/Applications
Cu(II)4 or 6Square Planar or Distorted OctahedralCatalysis, Magnetic Materials
Ni(II)4 or 6Square Planar or OctahedralCatalysis, Coordination Polymers
Co(II)4 or 6Tetrahedral or OctahedralSpin-Crossover Materials, Catalysis
Zn(II)4TetrahedralLuminescent Materials, Sensing
Fe(II)/Fe(III)6OctahedralBioinorganic Models, Catalysis

Applications in Advanced Organic Synthesis and Materials Science

2-Amino-3-propoxyphenol as a Versatile Precursor for Complex Organic Molecules

The utility of this compound as a precursor in complex organic synthesis stems from the distinct reactivity of its functional groups. The aromatic amine can undergo diazotization, acylation, alkylation, and serve as a nucleophile. The phenolic hydroxyl group can be alkylated, acylated, or participate in condensation reactions. The aromatic ring itself is activated towards electrophilic substitution. This multi-faceted reactivity allows for the construction of elaborate molecular architectures.

Research on related aminophenol structures demonstrates their role as key intermediates. For instance, aminophenols are foundational in synthesizing heterocyclic compounds like benzoxazoles, which are important pharmacophores. The general reactivity of 2-aminophenol (B121084) includes serving as a reagent for the synthesis of dyes and heterocyclic compounds. wikipedia.org The amino and hydroxyl groups can react intramolecularly or with bifunctional reagents to form various fused ring systems. The propoxy group in this compound adds a lipophilic character and can influence the stereochemistry and electronic properties of the final molecule.

The compound's functional groups can be selectively protected and deprotected, allowing for sequential reactions at different sites. This controlled approach is fundamental to the total synthesis of complex natural products and pharmaceuticals. lkouniv.ac.in For example, the amino group can be protected as an amide, allowing for reactions to be carried out on the hydroxyl group, and then deprotected to enable further transformations at the nitrogen atom.

Functional GroupPotential Reaction TypeResulting Structure/Intermediate
Amino Group (-NH₂) Diazotization & CouplingAzo compounds
AcylationAmides
AlkylationSecondary/Tertiary Amines
CondensationSchiff bases, Heterocycles (e.g., Benzoxazoles)
Hydroxyl Group (-OH) Etherification (Williamson)Di-ethers
EsterificationPhenolic Esters
Electrophilic SubstitutionSubstituted Phenols
Aromatic Ring HalogenationHalogenated Aromatics
NitrationNitro-substituted Aromatics

This table illustrates the potential synthetic transformations available for this compound based on its functional groups.

Role in the Synthesis of Specialty Chemicals and Fine Chemicals

Fine and specialty chemicals are characterized by their complex structures and high purity, produced in lower volumes for specific applications. This compound is positioned as a valuable building block for such syntheses. bldpharm.com Its derivatives have potential applications in pharmaceuticals, agrochemicals, and other high-value sectors, a role established for similar pyridine (B92270) and aminophenol derivatives. chemimpex.comontosight.ai

In the pharmaceutical industry, the aminophenol scaffold is present in numerous biologically active molecules. The specific substitution pattern of this compound could be leveraged to synthesize novel drug candidates with tailored properties. Compounds with similar structural features have been explored for anti-inflammatory and neuroprotective effects. ontosight.ai Likewise, in the agrochemical sector, aminophenol derivatives are used to create effective herbicides and fungicides. chemimpex.com The synthesis of these specialty chemicals often involves multi-step processes where this compound could serve as a key starting material or intermediate. ontosight.aichemicalbull.com

Application as a Building Block in Polymer Chemistry and Advanced Functional Materials

The bifunctional nature of this compound, possessing both an amine and a hydroxyl group, makes it a prime candidate for use as a monomer in step-growth polymerization. These functional groups can react with complementary reagents like diacids, diacyl chlorides, or diisocyanates to form a variety of high-performance polymers.

The synthesis of polymers from amino acid-derived vinyl monomers has been shown to create materials with significant bio-application potential. zju.edu.cnnih.gov Similarly, this compound could be used to synthesize:

Polyamides: By reacting with dicarboxylic acids or their derivatives, forming robust polymers with strong intermolecular hydrogen bonds.

Polybenzoxazoles (PBOs): These are high-performance polymers known for their exceptional thermal stability and mechanical strength. The synthesis typically involves the condensation of a bis-o-aminophenol with a dicarboxylic acid, a role for which a derivative of this compound could be suitable.

Polyurethanes: The hydroxyl group can react with diisocyanates to form polyurethane chains, with the amino group available for further cross-linking or functionalization.

The propoxy group would act as a permanent side chain, influencing the polymer's properties by disrupting chain packing, which could lower the glass transition temperature and improve solubility in organic solvents. The development of new polymers with low dielectric constants and losses is crucial for the microelectronics industry, and designing monomers with specific functionalities is key to this effort. rsc.org

Potential Polymer TypeCo-monomerKey Polymer PropertiesPotential Application
Polyamide Dicarboxylic Acid (e.g., Terephthalic acid)High thermal stability, good mechanical strengthHigh-performance fibers, engineering plastics
Polybenzoxazole Dicarboxylic Acid ChlorideExceptional thermal and oxidative stabilityAerospace composites, fire-resistant materials
Polyurethane Diisocyanate (e.g., MDI, TDI)Elasticity, toughness, abrasion resistanceFoams, coatings, elastomers
Polyester-amide Carboxy-anhydrideCombination of ester and amide propertiesSpecialty materials, biomaterials

This table outlines potential polymers that could be synthesized using this compound as a monomer and their prospective applications.

Potential in Dye Chemistry and Pigment Development

Aminophenols are well-established precursors in the synthesis of dyes and pigments. wikipedia.org this compound is a suitable candidate for this application, particularly in the creation of azo dyes and metal-complex dyes.

The synthesis of an azo dye involves a two-step process:

Diazotization: The primary aromatic amine of this compound is treated with a nitrous acid source (e.g., sodium nitrite (B80452) and HCl) at low temperatures (0-5 °C) to form a highly reactive diazonium salt.

Coupling: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542), naphthol, or another amine. scholarsresearchlibrary.com

The resulting azo dye's color and properties are determined by the full conjugated system formed between the original aminophenol structure and the coupling component. The hydroxyl and propoxy groups on the this compound moiety would act as auxochromes, modifying the chromophore's light absorption and thus its color. These groups can also improve the dye's fastness (resistance to fading) and solubility.

Furthermore, the ortho-aminophenol structure is ideal for forming tridentate ligands that can chelate with metal ions like chromium or copper. wikipedia.org These metal-complex dyes are known for their superior lightfastness and are often used in applications requiring high durability, such as automotive paints and high-quality textile dyeing. wikipedia.org

Future Directions and Emerging Research Avenues for 2 Amino 3 Propoxyphenol

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of fine chemicals, including aminophenol derivatives, is undergoing a significant transformation with the adoption of flow chemistry and automated platforms. These technologies offer enhanced control over reaction parameters, improved safety, and potential for higher yields and purity compared to traditional batch processes.

Flow chemistry, where reactions are conducted in continuous-flowing streams within a network of tubes or microreactors, is particularly well-suited for the synthesis of aminophenols. acs.org For instance, the catalytic hydrogenation of nitroaromatics to aminophenols, a key synthetic step, can be rendered more efficient and safer in a continuous-flow system. acs.org Research on the direct synthesis of p-aminophenol from nitrobenzene (B124822) has demonstrated that a continuous-flow process can lead to high conversion rates and yields even at lower hydrogen pressures, showcasing the advantages of this technology. acs.org A study established a continuous-flow process for the direct synthesis of p-aminophenol by the hydrogenation-rearrangement of nitrobenzene, highlighting it as a safe, green, and efficient method. acs.org

Automated synthesis platforms, often integrated with flow chemistry setups, can further accelerate the research and development cycle. These platforms enable high-throughput experimentation, allowing for the rapid optimization of reaction conditions. ucla.eduresearchgate.net By employing automated systems, researchers can systematically explore a wide range of variables such as catalyst choice, solvent, temperature, and residence time to identify the optimal conditions for the synthesis of 2-Amino-3-propoxyphenol. chemrxiv.org These systems, sometimes described as "capsule chemistry," utilize pre-packaged reagents to streamline the synthetic process, making it more accessible and reproducible. synplechem.com The combination of automated synthesis with machine learning algorithms can further enhance optimization, leading to the development of highly efficient and robust synthetic protocols. chemrxiv.org

A notable example of a related transformation is the continuous synthesis of ortho-aminophenols from nitroaromatic compounds using a combined metal and biocatalyst system in a flow-through setup. dtic.milrsc.orgrsc.org This approach, which successfully produced an aminophenol analog of chloramphenicol (B1208) with 100% conversion efficiency over 24 hours, illustrates the potential of integrating different catalytic systems within a continuous flow environment. dtic.milrsc.org Such a strategy could be adapted for the synthesis of this compound, potentially offering a highly efficient and selective route.

Table 1: Comparison of Batch vs. Flow Chemistry for Aminophenol Synthesis

Feature Traditional Batch Synthesis Flow Chemistry Synthesis
Process Control Limited control over temperature and mixing gradients. Precise control over reaction parameters (temperature, pressure, residence time). acs.org
Safety Handling of hazardous intermediates and exothermic reactions can be risky on a large scale. Improved safety due to smaller reaction volumes and better heat dissipation. acs.org
Scalability Scaling up can be challenging and may require significant process redesign. Readily scalable by extending the operation time or running multiple reactors in parallel. researchgate.netrsc.org
Efficiency Can suffer from lower yields and selectivity due to side reactions. Often leads to higher yields and purity due to enhanced process control. dtic.milrsc.org

| Automation | Automation is possible but can be complex to implement. | Easily integrated with automated platforms for high-throughput screening and optimization. chemrxiv.orgsigmaaldrich.com |

Exploration of Sustainable Synthesis Routes and Biocatalytic Transformations

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on reducing waste, using less hazardous substances, and improving energy efficiency. For a compound like this compound, exploring sustainable synthesis routes is a critical area of future research.

One promising avenue is the use of biocatalysis, which employs enzymes or whole microorganisms to perform chemical transformations. Biocatalytic methods often offer high selectivity and can be performed under mild reaction conditions, reducing the environmental impact. acs.org Research has shown the successful conversion of nitroaromatic compounds to ortho-aminophenols using a combination of a metal catalyst and an immobilized enzyme, hydroxylaminobenzene mutase, in a continuous flow system. rsc.orgrsc.org This chemo-enzymatic cascade demonstrates a powerful strategy for producing aminophenols from readily available starting materials. rsc.org Furthermore, engineered Escherichia coli strains have been developed to convert nitroacetophenones into various substituted ortho-aminophenols, indicating the potential for tailor-made biocatalytic systems for specific target molecules. nih.gov

The use of environmentally benign solvents and reagents is another key aspect of sustainable synthesis. scirp.org Research into alternative reaction media and catalysts that minimize environmental impact will be crucial. The development of catalytic systems that can operate in water or other green solvents, and the use of renewable starting materials, will further contribute to the sustainable production of this and other valuable chemical compounds. rsc.org

Application of Machine Learning and Artificial Intelligence for Compound Discovery and Optimization

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling rapid prediction of molecular properties, optimization of reaction conditions, and even the discovery of new molecules with desired functionalities. jst.go.jpmdpi.com For this compound, these computational tools offer significant potential across its lifecycle, from synthesis to application.

Beyond synthesis optimization, AI can be a powerful tool for discovering new derivatives of this compound with enhanced or novel properties. Generative AI models can design new molecules with specific characteristics by learning from the structures and properties of existing compounds. nih.gov This "scaffold hopping" approach allows for the exploration of vast chemical spaces to identify novel compounds with potential applications in pharmaceuticals or materials science. fujifilm.com By using the this compound scaffold as a starting point, AI could generate new molecular structures with predicted biological activities or material properties, which can then be synthesized and tested. ontosight.aiacs.orgmdpi.com

The integration of AI with automated synthesis platforms creates a closed-loop system for accelerated discovery. mdpi.com In this paradigm, AI algorithms propose new experiments, which are then performed by automated robotic systems. The results of these experiments are then fed back to the AI to refine its models and propose the next round of experiments. This iterative process of design, synthesis, and testing can dramatically shorten the timeline for developing new materials and molecules.

Table 2: Potential Applications of AI/ML in the Context of this compound

Application Area Specific AI/ML Task Potential Impact
Synthesis Optimization Prediction of reaction yield and selectivity. mdpi.com Faster development of efficient and robust synthetic routes.
Optimization of reaction parameters (e.g., temperature, concentration). chemrxiv.org Reduced cost and environmental impact of production.
Compound Discovery Generation of novel derivatives with desired properties. nih.gov Discovery of new drug candidates or materials with enhanced performance.
Prediction of biological activity and toxicity. acs.org Prioritization of compounds for further experimental testing.

| Property Prediction | Estimation of physicochemical properties (e.g., solubility, stability). | More efficient design of formulations and applications. |

Interdisciplinary Research with Emerging Chemical Technologies and Engineering

The future development and application of this compound will likely be driven by interdisciplinary research that merges chemistry with other fields like materials science, nanotechnology, and chemical engineering. The unique combination of functional groups in this molecule—an amine, a hydroxyl group, and a propoxy ether on an aromatic ring—makes it a versatile building block for creating more complex functional materials and systems. kajay-remedies.comchemcess.comchemicalbook.com

In materials science, aminophenol derivatives are precursors to high-performance polymers. dtic.mil The specific structure of this compound could be exploited to synthesize novel polymers with tailored thermal, mechanical, or electronic properties. Interdisciplinary collaboration with polymer scientists and engineers would be essential to explore these possibilities.

In the realm of nanotechnology, this compound could serve as a precursor or a modifying agent in the synthesis of nanoparticles. kajay-remedies.com Its functional groups could be used to control the growth, stability, and surface chemistry of nanoparticles, opening up applications in catalysis, sensing, and biomedical imaging.

Furthermore, the potential biological activities of this compound and its derivatives warrant interdisciplinary investigation with pharmacologists and biochemists. While this article does not delve into specific therapeutic applications, the aminophenol scaffold is present in many biologically active molecules. taylorandfrancis.com Future research in this direction would require a concerted effort from scientists across the chemical and biological sciences.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 2-Amino-3-propoxyphenol to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction temperature, solvent polarity, and catalyst selection. For example, phosphonylation reactions using triethyl phosphite (as demonstrated in analogous aminopyridine systems) can be adapted by adjusting stoichiometric ratios and reflux conditions . Post-synthesis, recrystallization in hot alcohol/ether mixtures (based on solubility profiles of structurally similar aminophenols) enhances purity . Target a purity threshold of ≥99% via USP-grade validation protocols .

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Combine 1H^1H-/13C^{13}C-NMR to verify proton environments and carbon frameworks, particularly focusing on the propoxy and amino groups. HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, calibrated against certified reference materials . Mass spectrometry (ESI-MS) should confirm molecular ion peaks (e.g., [M+H]+^+) with ≤2 ppm mass accuracy .

Q. How can researchers establish appropriate storage conditions to prevent degradation of this compound in laboratory settings?

  • Methodological Answer : Store under inert gas (N2_2/Ar) at -20°C in amber vials to mitigate oxidative and photolytic degradation. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can predict shelf life, with HPLC monitoring for degradation products .

Q. What purity assessment protocols should be implemented for this compound batches intended for kinetic studies?

  • Methodological Answer : Use a dual-method approach:

  • Chromatographic : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to resolve impurities.
  • Spectroscopic : UV-Vis absorbance ratios (e.g., A250_{250}/A280_{280}) to detect conjugated byproducts .
    • Validate against USP-grade aminophenol standards .

Q. What solvent systems are optimal for recrystallizing this compound while maintaining its structural stability?

  • Methodological Answer : Test binary solvent systems (e.g., ethanol/water or ethyl acetate/hexane) for solubility gradients. For heat-sensitive compounds, use cold recrystallization in ether-based solvents, as demonstrated for m-aminophenol derivatives . Monitor crystal morphology via polarized light microscopy to ensure polymorphism control.

Advanced Research Questions

Q. What mechanistic approaches are recommended to elucidate the nucleophilic substitution pathways in this compound derivatives?

  • Methodological Answer : Employ 18O^{18}O-isotopic labeling of the propoxy group to track substitution kinetics via mass spectrometry. Pair with DFT calculations (e.g., Gaussian 16) to model transition states and activation energies, referencing thermodynamic datasets for analogous compounds .

Q. How should researchers design experiments to quantify the photodegradation kinetics of this compound under UV-Vis irradiation?

  • Methodological Answer : Use a solar simulator (λ = 290–800 nm) with controlled irradiance (e.g., 500 W/m2^2). Sample aliquots at timed intervals for HPLC-UV analysis. Apply pseudo-first-order kinetics models (t1/2=ln2/kt_{1/2} = \ln 2/k) and correlate degradation rates with hydroxyl radical generation (detected via APF/HPF fluorescent probes) .

Q. What computational chemistry strategies are effective in predicting the tautomeric equilibria of this compound in aqueous solutions?

  • Methodological Answer : Perform ab initio molecular dynamics (AIMD) simulations at the B3LYP/6-311+G(d,p) level to map tautomeric states (e.g., keto-enol shifts). Validate predictions with 1H^1H-NMR chemical shifts in D2 _2O/CD3 _3OD mixtures .

Q. What methodologies enable the detection and quantification of this compound oxidation byproducts in complex reaction matrices?

  • Methodological Answer : Use LC-QTOF-MS with positive/negative ionization switching to identify polar/non-polar byproducts. Fragmentogram analysis (MS/MS) can differentiate isomers. Cross-reference with NIST/EPA databases for unknown compounds .

Q. How can conflicting data on the acid-base behavior of this compound be reconciled through systematic potentiometric titration studies?

  • Methodological Answer : Conduct pH-metric titrations (0.1 M KCl, 25°C) using a glass electrode calibrated to NIST buffers. Analyze protonation constants (logβ) via HYPERQUAD software. Compare results with thermodynamic datasets (e.g., NIST Chemistry WebBook) to resolve discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.